2-((3,4-Dimethoxybenzyl)amino)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUXWUGFLRLGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,4 Dimethoxybenzyl Amino Butan 1 Ol
Synthesis of Key Precursors
The successful synthesis of the target compound is contingent upon the efficient preparation of its constituent building blocks: 2-aminobutan-1-ol (B80463) and 3,4-dimethoxybenzylamine.
2-Aminobutan-1-ol is a chiral molecule, existing as (R) and (S) stereoisomers. The preparation of this precursor can be approached either by synthesizing a racemic mixture followed by resolution or by direct asymmetric synthesis of a specific enantiomer.
One industrial method to produce racemic 2-amino-1-butanol involves reacting 1-butene (B85601) with chlorine and a nitrile compound, such as acetonitrile (B52724) or benzonitrile, followed by hydrolysis of the resulting intermediate. google.com
The separation of the racemic mixture into its individual enantiomers, a process known as resolution, is a common strategy. This can be achieved by using a chiral resolving agent, such as tartaric acid. For instance, d-2-amino-1-butanol can be selectively crystallized from an anhydrous ethanol (B145695) or methanol (B129727) solution of the racemic mixture by forming a salt with L-(+)-tartaric acid. google.com The l-2-amino-1-butanol remains in the solution and can be recovered subsequently. google.com A similar process uses L-(+)-tartaric acid or D-(-)-tartaric acid in distilled water to precipitate the corresponding salt of the S-(+)- or R-(-)-enantiomer, respectively, which is then treated with a base to liberate the free amino alcohol. google.com
Direct synthesis of specific stereoisomers offers an alternative to resolution. (R)-(-)-2-Amino-1-butanol can be synthesized via the reduction of D-2-aminobutyric acid using a strong reducing agent like lithium aluminium tetrahydride in a solvent such as tetrahydrofuran (B95107). chemicalbook.com Similarly, (S)-2-aminobutanol can be prepared through the catalytic hydrogenation of (S)-2-aminobutyric acid with a supported metal catalyst in an aqueous solution. google.com Biotechnological routes have also been developed, where engineered amine dehydrogenases can perform asymmetric reductive amination on α-hydroxy ketones, such as 1-hydroxy-2-butanone, to produce chiral amino alcohols like (S)-2-aminobutan-1-ol. nih.gov
| Method | Starting Material | Key Reagents/Process | Product | Reference |
|---|---|---|---|---|
| Racemic Synthesis | 1-Butene | 1. Chlorine, Nitrile Compound 2. Hydrolysis | (±)-2-Aminobutan-1-ol | google.com |
| Chemical Resolution | (±)-2-Aminobutan-1-ol | L-(+)-Tartaric Acid, Anhydrous Ethanol | d-2-Aminobutan-1-ol & l-2-Aminobutan-1-ol | google.com |
| Asymmetric Synthesis (Reduction) | D-2-Aminobutyric Acid | Lithium Aluminium Tetrahydride, THF | (R)-(-)-2-Aminobutan-1-ol | chemicalbook.com |
| Asymmetric Synthesis (Hydrogenation) | (S)-2-Aminobutyric Acid | Supported Metal Catalyst, H₂ | (S)-2-Aminobutanol | google.com |
| Biosynthesis | 1-Hydroxy-2-butanone | Engineered Amine Dehydrogenase | (S)-2-Aminobutan-1-ol | nih.gov |
3,4-Dimethoxybenzylamine is an important intermediate in the synthesis of various pharmaceuticals. biosynth.com One common laboratory-scale synthesis begins with 3,4-dimethoxybenzaldehyde (B141060). The aldehyde is first reduced to 3,4-dimethoxybenzyl alcohol, a reaction that can be accomplished using sodium borohydride (B1222165) (NaBH₄) in methanol. ijcea.org The resulting alcohol is then converted into the corresponding amine. Another method starts from m-dimethoxybenzene and proceeds via a two-step sequence involving chloromethylation to form 3,4-dimethoxybenzyl chloride, followed by an amination reaction with urotropine and subsequent hydrolysis. google.com
| Starting Material | Key Reagents/Process | Intermediate | Product | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | 1. Sodium Borohydride (NaBH₄) 2. Conversion to Amine | 3,4-Dimethoxybenzyl alcohol | 3,4-Dimethoxybenzylamine | ijcea.org |
| m-Dimethoxybenzene | 1. Chloromethylation 2. Urotropine, Hydrolysis | 3,4-Dimethoxybenzyl chloride | 3,4-Dimethoxybenzylamine | google.com |
Direct Synthesis Routes for 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol
With the key precursors in hand, the target molecule can be assembled through reactions that form the crucial secondary amine bond.
Reductive amination is a widely used and efficient method for forming carbon-nitrogen bonds. wikipedia.org This process converts a carbonyl group and an amine into a new, more substituted amine via an intermediate imine. wikipedia.orglibretexts.org To synthesize this compound, this strategy involves the reaction of 2-aminobutan-1-ol with 3,4-dimethoxybenzaldehyde.
The reaction proceeds in two stages, which can often be performed in a single pot. wikipedia.org First, the nucleophilic nitrogen of 2-aminobutan-1-ol attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the second stage, the imine is reduced to the final secondary amine product. libretexts.org
A variety of reducing agents can be employed for the reduction step. Mild hydride reagents are particularly effective because they can selectively reduce the imine intermediate in the presence of the starting aldehyde. harvard.edu Commonly used reagents include:
Sodium borohydride (NaBH₄): A versatile reducing agent, though sometimes the imine must be formed and isolated first. harvard.edu
Sodium cyanoborohydride (NaBH₃CN): This reagent is stable under weakly acidic conditions that favor imine formation and selectively reduces the iminium ion over the carbonyl group. harvard.edu
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Considered a highly selective and effective reagent for one-pot reductive aminations, reacting quickly with the imine intermediate under mild, non-toxic conditions. harvard.edu
Alternatively, the reduction can be achieved through catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel. wikipedia.org
| Reactant 1 | Reactant 2 | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| 2-Aminobutan-1-ol | 3,4-Dimethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | General purpose, may require two steps. | harvard.edu |
| 2-Aminobutan-1-ol | 3,4-Dimethoxybenzaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ion at pH 6-7. | harvard.edu |
| 2-Aminobutan-1-ol | 3,4-Dimethoxybenzaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, mild, one-pot procedure. | harvard.edu |
| 2-Aminobutan-1-ol | 3,4-Dimethoxybenzaldehyde | H₂ / Metal Catalyst (Pd, Pt, Ni) | Catalytic method, avoids hydride reagents. | wikipedia.org |
N-alkylation is a more direct method for forming the C-N bond, involving the reaction of an amine with an alkylating agent. psu.edu In this context, 2-aminobutan-1-ol acts as the nucleophile, and a reactive derivative of the 3,4-dimethoxybenzyl group, such as 3,4-dimethoxybenzyl chloride, serves as the electrophile.
The reaction is typically carried out in the presence of a base, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. However, a significant challenge with the N-alkylation of primary amines is the potential for overalkylation. libretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine. Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor the desired mono-alkylation product.
More advanced catalytic methods have been developed for N-alkylation that use alcohols directly as alkylating agents in a "borrowing hydrogen" or "hydrogen transfer" mechanism. mdpi.comrug.nl A ruthenium-catalyzed system, for example, can directly N-alkylate amino acid esters with alcohols, producing water as the only byproduct. rug.nl Applying such a strategy would involve reacting 2-aminobutan-1-ol with 3,4-dimethoxybenzyl alcohol in the presence of a suitable catalyst.
| Amine | Alkylating Agent | Typical Conditions | Potential Issues | Reference |
|---|---|---|---|---|
| 2-Aminobutan-1-ol | 3,4-Dimethoxybenzyl Chloride | Solvent, Base (e.g., K₂CO₃, Et₃N) | Overalkylation to form tertiary amine. | libretexts.org |
| 2-Aminobutan-1-ol | 3,4-Dimethoxybenzyl Alcohol | Transition Metal Catalyst (e.g., Ru-based) | Requires specific catalyst development. | rug.nl |
Protecting Group Strategies in the Synthesis of this compound
Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to mask reactive functional groups while transformations are performed elsewhere in the molecule. nih.gov In the context of this compound, the 3,4-dimethoxybenzyl (DMB) group itself functions as a protecting group for the amine.
Application of the Dimethoxybenzyl Group as a Protecting Group
The 3,4-dimethoxybenzyl (DMB) group, along with its 2,4- and p-methoxybenzyl (PMB) isomers, is a widely used protecting group for alcohols, phenols, and amines. organic-chemistry.orgwustl.edu The electron-donating methoxy (B1213986) substituents on the benzene (B151609) ring make the DMB group more acid-labile than the simple benzyl (B1604629) (Bn) group, allowing for its selective removal under milder conditions. chem-station.com
N-protected sulfamates with DMB groups have shown stability towards oxidizing and reducing agents, as well as bases and nucleophiles, making them suitable for complex, multi-step syntheses. rsc.org The DMB group is generally more labile than the PMB group, meaning it can be cleaved under even milder acidic conditions, which is advantageous for orthogonal protection strategies. chem-station.com This property allows for selective deprotection of a DMB-protected amine in the presence of other acid-sensitive groups or other benzyl-type protecting groups.
Deprotection Methodologies for Dimethoxybenzyl Ethers and Amines
The removal of the DMB group is a critical step in many synthetic sequences. A variety of methods exist, primarily based on acidic or oxidative cleavage. The choice of method depends on the stability of other functional groups within the molecule.
Acidic Cleavage: The most common method for DMB deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane, is widely used and can quantitatively remove the DMB group at room temperature. wustl.edursc.org
Oxidative Cleavage: Oxidizing agents can selectively remove DMB groups in the presence of other protecting groups like benzyl ethers. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective. chem-station.comresearchgate.net However, these conditions can sometimes lead to complex mixtures, and their success can be substrate-dependent. clockss.org A notable method involves the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) to deprotect a 3,4-DMB group from a lactam nitrogen under mild conditions, a reaction that failed with standard reagents like DDQ or CAN. clockss.org
| Method | Reagent(s) | Typical Conditions | Notes | Reference |
|---|---|---|---|---|
| Acidic Cleavage | Trifluoroacetic acid (TFA) | 10% TFA in CH₂Cl₂, room temperature, ~2 hours | Common, effective, and often quantitative. | wustl.edursc.org |
| Acidic Cleavage | Triflic acid (TfOH) / 1,3-dimethoxybenzene | 0.5 equiv. TfOH, CH₂Cl₂, room temperature | Mild conditions for cleaving PMB ethers, applicable to DMB. | ucla.edu |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O | Selective for PMB/DMB over benzyl groups. Mechanism involves a charge-transfer complex. | chem-station.com |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Another common oxidative method. | researchgate.netclockss.org |
| Hypervalent Iodine | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Benzene, room temperature, 7 hours | Successfully used for deprotecting a 3,4-DMB group where DDQ and CAN failed. | clockss.org |
| Hydrogenolysis | H₂, Pd/C | EtOH | Can be used, but may also reduce other functional groups like triple bonds. | researchgate.net |
Orthogonal Protecting Group Schemes for Multifunctionalized Precursors
In the context of synthesizing this compound, a key precursor is 2-aminobutan-1-ol. This molecule is multifunctional, containing both a nucleophilic amino group and a hydroxyl group. When performing reactions to modify one of these groups, the other can interfere. For instance, during the N-alkylation of the amino group with 3,4-dimethoxybenzyl halide, the hydroxyl group could also undergo O-alkylation, leading to a mixture of products. Orthogonal protecting group schemes are designed to prevent such outcomes by selectively and temporarily masking the reactivity of specific functional groups. bham.ac.ukorganic-chemistry.org
An orthogonal set of protecting groups consists of groups that can be removed under distinct chemical conditions. wikipedia.org For a precursor like 2-aminobutan-1-ol, the goal is to protect the amine and hydroxyl groups with two different protecting groups (PG¹ and PG²) that can be cleaved independently. This strategy allows for the selective modification of one functional group while the other remains protected.
The selection of an appropriate orthogonal protecting group strategy is crucial for the successful synthesis of complex molecules. bham.ac.uk The choice of protecting groups depends on their stability to the reaction conditions employed in subsequent steps and the ease of their removal without affecting other parts of the molecule. bham.ac.ukorganic-chemistry.org
A hypothetical synthetic route to this compound from 2-aminobutan-1-ol using an orthogonal protecting group strategy would involve the following conceptual steps:
Orthogonal Protection: The simultaneous or sequential protection of the amino and hydroxyl groups of 2-aminobutan-1-ol with two different protecting groups.
Selective Deprotection: The removal of the amine-protecting group while the hydroxyl-protecting group remains intact.
Functionalization: The reaction of the free amine with a suitable 3,4-dimethoxybenzylating agent.
Final Deprotection: The removal of the hydroxyl-protecting group to yield the final product.
For the amino group, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). For the hydroxyl group, silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl ethers (Bn), and acetals are frequently used. peptide.comlibretexts.org
An example of an orthogonal pair is the Boc group for the amine and the TBDMS group for the alcohol. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the TBDMS group is stable to acid but can be removed with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). acs.orgug.edu.pl This difference in reactivity allows for the selective deprotection of the amine without affecting the protected alcohol.
Another possible orthogonal pair is the Cbz group for the amine and a TBDMS ether for the alcohol. The Cbz group is typically removed by catalytic hydrogenolysis, a condition to which the TBDMS group is stable. peptide.com
The following interactive table summarizes some common orthogonal protecting group pairs that could be considered for the synthesis of amino alcohols.
| Amine Protecting Group (PG¹) | Deprotection Condition | Hydroxyl Protecting Group (PG²) | Deprotection Condition | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl) | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Yes |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Yes |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine) | Bn (Benzyl) | Catalytic Hydrogenolysis | Yes |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl) | THP (Tetrahydropyranyl) | Acidic (e.g., mild H⁺) | No (Both acid-labile) |
Detailed Research Findings:
In a potential synthetic scheme for this compound, one could envision the following sequence based on the Boc/TBDMS orthogonal pair:
Protection of 2-aminobutan-1-ol: The amino group of 2-aminobutan-1-ol is first protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). Subsequently, the hydroxyl group is protected as a TBDMS ether using TBDMS chloride and an imidazole (B134444) catalyst.
Selective N-Deprotection: The resulting doubly protected intermediate is then treated with a strong acid, such as trifluoroacetic acid in dichloromethane, to selectively cleave the N-Boc group, leaving the O-TBDMS group intact.
N-Alkylation: The free amino group of the O-TBDMS protected 2-aminobutan-1-ol is then alkylated with 3,4-dimethoxybenzyl chloride or bromide in the presence of a non-nucleophilic base to afford N-(3,4-dimethoxybenzyl)-2-amino-1-(O-TBDMS)-butanol.
O-Deprotection: Finally, the TBDMS protecting group is removed by treatment with a fluoride reagent such as TBAF in tetrahydrofuran (THF) to yield the target compound, this compound.
This strategic application of orthogonal protecting groups ensures that the chemical modifications occur at the desired positions, leading to a high yield of the pure product and minimizing the formation of unwanted byproducts. The development of such robust protecting group strategies is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex and multifunctional molecules. bham.ac.ukspringernature.com
Chemical Transformations and Mechanistic Investigations of 2 3,4 Dimethoxybenzyl Amino Butan 1 Ol
Reactions at the Primary Alcohol Moiety
The primary alcohol group in 2-((3,4-dimethoxybenzyl)amino)butan-1-ol is susceptible to a variety of transformations typical for primary alcohols, including oxidation, esterification, etherification, and nucleophilic substitution.
Derivatization to Esters and Ethers
The primary alcohol can be readily converted into esters and ethers through acylation and alkylation reactions, respectively. These derivatizations are useful for modifying the compound's physical and chemical properties.
Esterification: The formation of esters can be achieved by reacting the alcohol with an acyl halide or an acid anhydride. A common method involves the use of an acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. youtube.com For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. The Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent with a base, is also a highly effective method for acylating amines and can be adapted for the O-acylation of amino alcohols. youtube.com
Etherification: The synthesis of ethers can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. For example, treatment with NaH followed by methyl iodide would produce the corresponding methyl ether.
Table 2: Derivatization of the Primary Alcohol Moiety
| Derivative Type | Product Name | Reagents and Conditions | Plausible Yield (%) | Reference Method |
| Ester | 2-((3,4-Dimethoxybenzyl)amino)butyl acetate | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | >90% | youtube.com |
| Ether | 1-Methoxy-2-((3,4-dimethoxybenzyl)amino)butane | 1. NaH, THF, 0 °C to rt; 2. Methyl iodide | >85% | General Williamson Ether Synthesis |
Nucleophilic Substitution Reactions (e.g., halogenation)
The hydroxyl group of the primary alcohol is a poor leaving group and must be converted into a better one for nucleophilic substitution reactions to occur. This can be achieved by protonation with a strong acid or by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). researchgate.net
Reaction with thionyl chloride in an appropriate solvent converts the primary alcohol into the corresponding primary alkyl chloride. libretexts.org This reaction typically proceeds via an SN2 mechanism, which involves the formation of a chlorosulfite intermediate that is then displaced by a chloride ion. researchgate.net Similarly, PBr₃ can be used to synthesize the corresponding alkyl bromide. These halogenated derivatives are versatile intermediates for further synthetic modifications.
Table 3: Nucleophilic Substitution of the Primary Alcohol
| Product | Reagents and Conditions | Plausible Yield (%) | Reference Method |
| 1-Chloro-N-(3,4-dimethoxybenzyl)butan-2-amine | Thionyl chloride (SOCl₂), Pyridine, Dichloromethane, 0 °C to rt | >80% | libretexts.orgwikipedia.org |
| 1-Bromo-N-(3,4-dimethoxybenzyl)butan-2-amine | Phosphorus tribromide (PBr₃), Diethyl ether, 0 °C to rt | >80% | researchgate.net |
Reactions at the Secondary Amine Moiety
The secondary amine in this compound is nucleophilic and can undergo a variety of reactions, including further alkylation, acylation, and sulfonylation, to produce a range of N-substituted derivatives.
Further N-Alkylation Reactions
The secondary amine can be further alkylated to form a tertiary amine. This can be achieved through several methods, including reaction with alkyl halides or through reductive amination. A modern and efficient method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a transition metal catalyst. researchgate.nethud.ac.uk This process is atom-economical, producing water as the only byproduct. researchgate.net For instance, reaction with methanol (B129727) in the presence of a suitable catalyst can lead to the N-methylated product.
A more traditional approach involves the reaction with an alkyl halide, such as methyl iodide, in the presence of a base to neutralize the resulting acid.
Table 4: Further N-Alkylation of the Secondary Amine
| Product | Reagents and Conditions | Plausible Yield (%) | Reference Method |
| N-(3,4-Dimethoxybenzyl)-N-methylbutan-2-amine-1-ol | Methyl iodide, K₂CO₃, Acetonitrile (B52724), reflux | >85% | |
| N-Ethyl-N-(3,4-dimethoxybenzyl)butan-2-amine-1-ol | Ethanal, NaBH₃CN, Methanol, rt | >80% | Reductive Amination |
Acylation and Sulfonylation Reactions
Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. youtube.com For example, treatment with acetyl chloride in the presence of a base like triethylamine will yield the corresponding N-acetyl derivative. These reactions are typically high-yielding and proceed under mild conditions. hud.ac.uk
Sulfonylation: Similarly, sulfonamides can be prepared by reacting the secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. semanticscholar.org Pyridine is often used as both the solvent and the base in such reactions. The resulting sulfonamides are generally stable compounds.
Table 5: Acylation and Sulfonylation of the Secondary Amine
Condensation Reactions, including Schiff Base Formation
The secondary amine functionality in this compound is a key site for condensation reactions. While primary amines are typically used to form stable imines or Schiff bases through condensation with aldehydes or ketones, secondary amines can also react, though the initial adducts are often less stable. youtube.comyoutube.com The reaction of a secondary amine with a carbonyl compound initially forms a hemiaminal, which, lacking a proton on the nitrogen to eliminate as water to form a stable imine, would exist in equilibrium with the starting materials or could undergo alternative reactions. nih.gov
However, the term "Schiff base formation" is sometimes more broadly used to include the initial nucleophilic addition of the amine to the carbonyl group. youtube.com This initial adduct formation is a crucial step in many synthetic pathways. The reaction is typically catalyzed by either acid or base. youtube.com Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine. youtube.com Base catalysis can assist in the deprotonation steps. youtube.com
The general scheme for the reaction of this compound with an aldehyde or ketone (R1R2C=O) would proceed via nucleophilic addition to form a zwitterionic intermediate, followed by proton transfer to yield a hemiaminal. youtube.com
Table 1: Representative Condensation Reactions with this compound
| Carbonyl Compound | Catalyst | Product Type | Reference |
| Benzaldehyde | Acid (e.g., H+) | Hemiaminal | youtube.com |
| Acetone | None (reflux) | Hemiaminal | nih.gov |
| Formaldehyde | Base (e.g., Et3N) | Hemiaminal | youtube.com |
This table presents plausible reactions based on the general reactivity of secondary amines with carbonyl compounds. Specific experimental data for this compound was not found in the provided search results.
Transformations Involving the 3,4-Dimethoxybenzyl Substituent
The 3,4-dimethoxybenzyl (DMB) group is a versatile substituent that can undergo several important transformations, primarily involving cleavage or modification of the aromatic ring.
The 3,4-dimethoxybenzyl group is often employed as a protecting group for amines and alcohols in organic synthesis due to its stability under many conditions and its susceptibility to removal by oxidative cleavage. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring makes it sensitive to certain oxidizing agents.
For instance, enzymatic oxidation of the related 3,4-dimethoxybenzyl alcohol using lignin (B12514952) peroxidase has been shown to result in the cleavage of the aromatic ring itself. nih.gov Chemical methods for the cleavage of DMB ethers and amines often utilize oxidants that can form a charge-transfer complex, facilitating the removal of the group. While common reagents for benzyl (B1604629) group cleavage like catalytic hydrogenation are effective, oxidative methods offer an alternative strategy.
The two methoxy (B1213986) groups on the aromatic ring are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of the 3,4-dimethoxybenzyl group, the positions C-2, C-5, and C-6 are activated for electrophilic aromatic substitution. The C-5 position is para to the 4-methoxy group and ortho to the 3-methoxy group, making it a likely site for substitution. The C-2 and C-6 positions are ortho to one of the methoxy groups.
Typical electrophilic aromatic substitution reactions that could be envisaged for this substrate include:
Nitration: Using nitric acid and a suitable catalyst.
Halogenation: With reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation or Alkylation: Although the amine and alcohol functionalities may need protection to prevent side reactions with the Lewis acid catalyst.
Studies on the synthesis of 3,4-dimethoxybenzyl derivatives often involve building the substituted ring system from simpler precursors like eugenol, which undergoes methylation, isomerization, and oxidation to form 3,4-dimethoxybenzaldehyde (B141060), a key intermediate. ijcea.org
Mechanistic Studies of Key Transformations
Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.
The mechanism of Schiff base formation is well-established and proceeds in a stepwise manner. youtube.comyoutube.com
Nucleophilic Attack: The lone pair of the secondary amine nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This reversible step forms a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, a step that can be intramolecular or mediated by the solvent or a catalyst, to form a neutral hemiaminal (or carbinolamine). youtube.com
Dehydration (for primary amines): For primary amines, this hemiaminal is then protonated on the oxygen by an acid catalyst, allowing for the elimination of a water molecule to form a resonance-stabilized iminium ion, which is then deprotonated to give the final imine. youtube.comnih.gov For a secondary amine like the title compound, this dehydration to a stable imine is not possible, and the reaction typically stops at the hemiaminal stage.
The mechanism for the oxidative cleavage of the 3,4-dimethoxybenzyl group often involves a single-electron transfer (SET) pathway. The electron-rich aromatic ring donates an electron to the oxidant, forming a radical cation. This intermediate is then susceptible to further reaction, leading to the cleavage of the benzylic C-N bond and release of the free amine and 3,4-dimethoxybenzaldehyde.
The this compound molecule contains a chiral center at the C-2 position of the butanol backbone. nih.govnih.gov Any transformation involving this compound must consider the potential impact on this stereocenter.
Reactions not involving the chiral center: Transformations such as functionalization of the aromatic ring or oxidation of the primary alcohol (if selective reagents are used) would not be expected to affect the stereochemistry at C-2. The configuration (R or S) would be retained. prexams.com
Reactions at the chiral center: If a reaction were to proceed via a mechanism that breaks one of the bonds to the chiral carbon (for example, a substitution reaction at C-2), the stereochemical outcome would depend on the mechanism. An SN2-type reaction would lead to inversion of configuration, while an SN1-type reaction proceeding through a planar carbocation intermediate would result in racemization. prexams.com
Reactions adjacent to the chiral center: The condensation reaction at the nitrogen atom does not directly involve the chiral center. Therefore, the formation of a hemiaminal is not expected to alter the stereoconfiguration at C-2. prexams.com Similarly, reactions at the primary alcohol at C-1 would not directly impact the C-2 stereocenter. However, the presence of the chiral center can influence the stereochemical outcome of reactions at adjacent positions through diastereoselective induction, though this is more relevant in the formation of new stereocenters.
The stereoselective synthesis of amino alcohols is an important area of research, often starting from chiral precursors or using asymmetric synthesis methods to control the stereochemistry. In any transformation of a single enantiomer of this compound, such as (S)-2-((3,4-dimethoxybenzyl)amino)butan-1-ol, retention of the stereochemical integrity at C-2 would be a critical consideration.
Theoretical and Computational Chemistry Studies of 2 3,4 Dimethoxybenzyl Amino Butan 1 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)epstem.netconicet.gov.ar
Quantum chemical calculations are fundamental to modern computational chemistry. For a molecule like 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about its electronic structure and energy. DFT methods, particularly with hybrid functionals like B3LYP and B3PW91, are widely used due to their balance of computational cost and accuracy. epstem.net These calculations are often performed using comprehensive software packages like Gaussian, which can handle complex molecular systems. epstem.netepstem.net The choice of basis set, such as 6-311G(d,p) or 6-311++G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals and impacts the accuracy of the results. epstem.netclinicsearchonline.org
A primary step in computational analysis is geometry optimization, where the molecule's lowest-energy, most stable three-dimensional structure is determined. epstem.net This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found. The resulting optimized geometry provides key structural parameters.
Following optimization, an analysis of the electronic structure offers deeper insights. This includes the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. epstem.netresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecular surface. These maps use a color scale where red indicates electron-rich regions (nucleophilic sites) and blue indicates electron-deficient regions (electrophilic sites), highlighting potential sites for chemical reactions. researchgate.netclinicsearchonline.org
Table 1: Example of Optimized Geometric Parameters (Bond Lengths and Angles) Note: This table is illustrative. Specific values for this compound would require a dedicated computational study. The parameters shown are typical for similar organic structures.
| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (methoxy) | ~1.37 Å | |
| C-N (amine) | ~1.47 Å | |
| C-O (alcohol) | ~1.43 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-O-C (ether) | ~118° | |
| C-N-C | ~112° |
Vibrational frequency analysis is performed on the optimized geometry. A key purpose is to confirm that the structure is a true energy minimum, which is verified if all calculated vibrational frequencies are positive (real). This analysis also allows for the simulation of infrared (IR) and Raman spectra. epstem.netdntb.gov.ua The calculated frequencies and intensities can be compared with experimental spectroscopic data to validate the computational model. Theoretical IR data are often multiplied by a scaling factor to better align with experimental results. epstem.net The assignment of specific vibrational modes (e.g., stretching, bending, torsion) to particular spectral peaks is often aided by tools like Total Energy Distribution (TED) analysis. epstem.net
Table 2: Example of Calculated Vibrational Frequencies Note: This is an illustrative table. The data shown are representative of functional groups present in the target molecule.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Alcohol | ~3500 |
| N-H Stretch | Amine | ~3400 |
| C-H Stretch (aromatic) | Benzyl (B1604629) Ring | ~3100 |
| C-H Stretch (aliphatic) | Butyl Chain | ~2950 |
| C=C Stretch (aromatic) | Benzyl Ring | ~1600, ~1500 |
| C-O Stretch | Ether & Alcohol | ~1250, ~1050 |
Conformational Analysis and Energy Landscapes
For a flexible molecule such as this compound, which has several rotatable single bonds, conformational analysis is essential. This process involves mapping the molecule's potential energy surface to identify all stable conformers (rotamers) and the energy barriers between them. nih.govlumenlearning.com By systematically rotating key dihedral angles and calculating the energy at each step, an energy landscape can be constructed. nih.govwidener.edu
The relative stability of different conformers, such as anti and gauche arrangements, is determined by steric and electronic interactions. lumenlearning.comyoutube.com For instance, in the butanol portion of the molecule, the relationship between the amino and hydroxyl groups can lead to various staggered and eclipsed conformations, each with a distinct energy level. youtube.com The global minimum on this energy landscape represents the most stable conformation of the molecule. This type of analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. nih.gov
Reaction Mechanism Elucidation via Computational Methodsdntb.gov.uanih.gov
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to understand the energetic and structural changes that occur during a reaction involving this compound.
A critical component of a reaction mechanism is the transition state (TS), which is the highest energy point along the reaction coordinate. widener.edu Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Its successful characterization is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. widener.edu Identifying the structure and energy of the transition state is key to calculating the activation energy of the reaction, which determines the reaction rate.
Molecular Docking and Ligand Binding Studies (structural aspects only)
Following a comprehensive search of scientific literature and computational databases, no specific molecular docking or ligand binding studies were found for the compound this compound. This indicates a gap in the current body of published research concerning the structural interactions of this particular molecule with biological targets.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding how a ligand, such as this compound, might interact with a protein's active site at an atomic level. These studies provide insights into the binding affinity, mode, and the specific amino acid residues involved in the interaction, which are crucial for rational drug design.
Typically, a molecular docking study would involve the following steps:
Preparation of the three-dimensional structure of the ligand (this compound).
Identification and preparation of a relevant biological target (e.g., an enzyme or receptor).
Computational simulation of the ligand's interaction with the target's binding site using specialized software.
Analysis of the resulting poses to determine the most likely binding conformation and the associated binding energy.
The structural aspects of such a study would focus on the non-covalent interactions formed between the ligand and the protein. These interactions can include:
Hydrogen Bonds: The hydroxyl and amino groups on the butanolamine scaffold, as well as the methoxy (B1213986) groups on the benzyl ring of the compound, could act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The ethyl and benzyl components of the molecule could engage in hydrophobic interactions with nonpolar residues in a binding pocket.
Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.
Pi-Interactions: The aromatic dimethoxybenzyl ring could participate in pi-pi stacking or pi-cation interactions with corresponding residues of a target protein.
Without specific research data, any discussion of the binding behavior of this compound remains purely hypothetical. The absence of published studies prevents the creation of data tables detailing binding energies, interacting residues, or root-mean-square deviation (RMSD) values that are standard in such analyses.
Future research in this area would be necessary to elucidate the structural basis of this compound's potential biological activity. Such studies would provide valuable information for the scientific community and could guide the development of derivatives with improved pharmacological profiles.
Coordination Chemistry of 2 3,4 Dimethoxybenzyl Amino Butan 1 Ol
Ligand Properties and Chelation Modes
Amino alcohols are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. alfa-chemistry.com The presence of both nitrogen and oxygen donor atoms allows for chelation, which imparts significant thermodynamic stability to the resulting metal complexes.
Role of Amino and Hydroxyl Functional Groups in Metal Coordination
The primary drivers for the coordinating ability of 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol are the secondary amine and primary hydroxyl functional groups. These two groups can act in concert as a bidentate, monoanionic ligand.
Bidentate N,O-Chelation: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are positioned to form a stable five-membered chelate ring upon coordination to a single metal center. This is a common and highly favored coordination mode for 1,2-amino alcohols. researchgate.net
Deprotonation: The hydroxyl group is typically deprotonated upon coordination, especially in the presence of a base or with metal ions that favor alkoxide formation. This results in a monoanionic ligand that forms a strong covalent M-O bond, while the neutral amino group forms a dative M-N bond.
Donor Atoms: The nitrogen atom acts as a classic Lewis base, donating its lone pair of electrons. The deprotonated oxygen (alkoxide) is a strong σ-donor. This N,O-donor set is effective in coordinating with a variety of transition metals. mdpi.com
Influence of the Dimethoxybenzyl Moiety on Coordination Geometry
The 3,4-dimethoxybenzyl group attached to the nitrogen atom is not merely a spectator; it can exert significant steric and electronic effects that influence the properties and structure of the resulting metal complexes. researchgate.netnih.gov
Steric Effects: The benzyl (B1604629) group is sterically demanding. This bulk can influence the coordination number of the metal center, preventing a large number of ligands from binding. It can also dictate the preferred coordination geometry (e.g., favoring tetrahedral over square planar in some cases) to minimize steric repulsion between adjacent ligands. illinois.edu Furthermore, the steric hindrance can affect the reactivity of the metal center in catalytic applications.
Electronic Effects: The two methoxy (B1213986) (-OCH₃) groups on the phenyl ring are electron-donating groups through resonance. This effect increases the electron density on the aromatic ring and, by induction, on the benzylic carbon and the attached nitrogen atom. An increase in electron density on the nitrogen atom enhances its Lewis basicity, potentially leading to a stronger and more stable coordination bond with the metal ion. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with amino alcohol ligands is generally straightforward, and their structures are elucidated using a standard suite of analytical techniques.
Complexation with Transition Metals
Metal complexes of this compound would likely be synthesized by reacting the ligand with a suitable transition metal salt in an appropriate solvent. A common method involves the direct reaction of the ligand with a metal salt, such as a chloride, acetate (B1210297), or perchlorate, in an alcoholic solvent like ethanol (B145695) or methanol (B129727). alfa-chemistry.com The reaction is often heated to reflux to ensure completion. jocpr.com The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary depending on the metal ion, its preferred coordination number, and the reaction conditions.
| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry |
|---|---|---|
| Cu(II) | 1:2 | Distorted Square Planar, Square Pyramidal |
| Ni(II) | 1:2 | Octahedral, Square Planar |
| Co(II) | 1:2 | Tetrahedral, Octahedral |
| Zn(II) | 1:2 | Tetrahedral |
| Ru(II) | 1:2 | Octahedral |
Structural Elucidation of Coordination Compounds (e.g., X-ray crystallography)
A combination of spectroscopic and analytical methods is used to confirm the formation and determine the structure of metal complexes.
Infrared (IR) Spectroscopy: Coordination of the amino and hydroxyl groups to a metal center is evidenced by shifts in their characteristic vibrational frequencies. A shift of the N-H stretching vibration and the disappearance or significant broadening and shifting of the O-H stretching band upon complexation would indicate the involvement of both groups in bonding. scirp.org
UV-Visible Spectroscopy: For complexes with d-block metals like Cu(II), Ni(II), and Co(II), changes in the d-d electronic transitions can provide information about the coordination geometry around the metal ion.
Magnetic Susceptibility: This technique helps determine the number of unpaired electrons in the metal center, which provides insight into its oxidation state and coordination environment (e.g., distinguishing between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries). jocpr.com
| Technique | Information Obtained |
|---|---|
| FT-IR Spectroscopy | Identifies which functional groups (N-H, O-H) are coordinated to the metal. |
| UV-Visible Spectroscopy | Provides information on the electronic structure and coordination geometry of the metal center. |
| Magnetic Susceptibility | Determines the magnetic moment, indicating the spin state and geometry of the metal ion. |
| Elemental Analysis | Confirms the empirical formula and metal-to-ligand stoichiometry of the complex. |
| X-ray Crystallography | Provides the definitive solid-state molecular structure, including bond lengths, angles, and stereochemistry. nih.gov |
Applications in Catalysis
Metal complexes derived from chiral ligands are of paramount importance in asymmetric catalysis, where they are used to synthesize enantiomerically pure compounds. dntb.gov.ua this compound is an inherently chiral molecule, with a stereocenter at the second carbon of the butanol backbone.
Consequently, its coordination complexes with metals would also be chiral. These chiral metal complexes are promising candidates for catalysts in a variety of asymmetric transformations. mdpi.com
Asymmetric Hydrogenation: Ruthenium, rhodium, and iridium complexes with chiral N,O-ligands are known to be effective catalysts for the asymmetric hydrogenation of ketones and imines to produce chiral alcohols and amines. acs.org
Asymmetric C-C Bond Formation: Copper(II) complexes with chiral amino alcohol ligands have been successfully employed as catalysts in asymmetric Henry (nitroaldol) reactions and aldol (B89426) reactions, producing valuable building blocks with high enantioselectivity. nih.gov
Asymmetric Transfer Hydrogenation: Chiral complexes can catalyze the transfer of hydrogen from a simple source like isopropanol (B130326) to a substrate, a process that is often more practical than using high-pressure H₂ gas. mdpi.com
The combination of a chiral backbone, a tunable steric and electronic environment from the dimethoxybenzyl group, and the ability to form stable chelates with various transition metals makes this compound a promising ligand for the development of novel asymmetric catalysts.
Asymmetric Catalysis with Metal Complexes
The primary application for chiral amino alcohol ligands like this compound lies in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. The inherent chirality of the ligand, originating from the 2-aminobutanol backbone, can be transferred to the catalytic center of the metal complex. This transfer of chirality dictates the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.
Metal complexes of N-benzyl amino alcohols have been explored as catalysts in several key asymmetric reactions. For instance, in the enantioselective addition of organozinc reagents to aldehydes, a well-established method for carbon-carbon bond formation, the amino alcohol ligand coordinates to the zinc metal center, creating a chiral environment around the active site. This chiral pocket then directs the approach of the substrates, leading to high enantiomeric excess (ee) of the resulting secondary alcohol.
Table 1: Hypothetical Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Metal Complex of this compound
| Entry | Metal Precursor | Ligand Configuration | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Zn(Et)₂ | (S) | Toluene | 0 | 95 | 92 |
| 2 | Zn(Et)₂ | (R) | Toluene | 0 | 94 | 90 |
| 3 | Cu(OTf)₂/Zn(Et)₂ | (S) | CH₂Cl₂ | -20 | 98 | 95 |
| 4 | Cu(OTf)₂/Zn(Et)₂ | (R) | CH₂Cl₂ | -20 | 97 | 94 |
Note: This table is illustrative and based on typical results for similar amino alcohol ligands, as specific data for this compound is not available.
The data in the hypothetical table illustrates that high yields and enantioselectivities are often achievable under optimized conditions. The choice of metal, solvent, and temperature can significantly impact the efficiency and selectivity of the catalytic system. The dimethoxybenzyl substituent in the specified ligand could potentially enhance catalytic performance through electronic effects or by providing additional steric bulk that refines the shape of the chiral pocket.
Role in Homogeneous and Heterogeneous Catalysis
The utility of metal complexes derived from this compound can extend to both homogeneous and heterogeneous catalysis, depending on the design of the catalytic system.
Homogeneous Catalysis:
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of this compound would be soluble in common organic solvents, making them suitable for a variety of solution-phase reactions. Besides the aforementioned organozinc additions, these catalysts could potentially be applied to other transformations such as:
Transfer Hydrogenation: Ruthenium and iridium complexes of amino alcohols are known to catalyze the reduction of ketones and imines to the corresponding alcohols and amines, using a hydrogen donor like isopropanol. The chirality of the ligand can induce enantioselectivity in these reductions.
Cross-Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While less common, chiral amino alcohol ligands could be employed to influence the stereochemistry of products in specific applications of these reactions.
The key advantage of homogeneous catalysis is the high activity and selectivity that can be achieved due to the well-defined nature of the molecular catalyst.
Heterogeneous Catalysis:
To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, the ligand or its metal complex can be immobilized on a solid support. This creates a heterogeneous catalyst that can be easily filtered from the reaction mixture and reused.
Potential strategies for the heterogenization of a this compound-based catalyst include:
Covalent Anchoring: The ligand can be chemically modified to include a functional group that allows it to be covalently bonded to the surface of a support material like silica, polystyrene, or magnetic nanoparticles.
Ion Exchange: If the metal complex is charged, it could be immobilized on a support with counter-ions.
Table 2: Potential Applications in Homogeneous and Heterogeneous Catalysis
| Catalysis Type | Reaction Example | Potential Metal Center | Advantages |
| Homogeneous | Asymmetric Transfer Hydrogenation | Ruthenium | High activity, high enantioselectivity, mild reaction conditions. |
| Homogeneous | Enantioselective Aldol Reactions | Zinc, Copper | Direct formation of chiral β-hydroxy ketones. |
| Heterogeneous | Asymmetric Alkylation (on solid support) | Palladium | Catalyst recyclability, simplified product purification. |
| Heterogeneous | Continuous Flow Reactions | Rhodium | Increased efficiency, potential for large-scale synthesis. |
The development of heterogeneous catalysts based on this compound would be a significant step towards more sustainable and economically viable chemical processes. The robust nature of the amino alcohol ligand framework is a promising feature for creating durable and recyclable catalysts.
Synthesis and Characterization of Derivatives and Analogues of 2 3,4 Dimethoxybenzyl Amino Butan 1 Ol
Structural Modification Strategies
Variations of the Amino Alcohol Backbone
A primary strategy for creating analogues involves modifying the 2-aminobutan-1-ol (B80463) portion of the molecule. This can be achieved by utilizing alternative amino alcohols as starting materials or intermediates in the synthesis.
2-Aminobutan-1-ol and its Stereoisomers: The synthesis of analogues often begins with 2-aminobutan-1-ol itself, which can be prepared through various methods, including the reduction of 2-aminobutanoic acid or its esters. For instance, (S)-2-aminobutanol can be synthesized by the catalytic hydrogenation of (S)-2-aminobutyric acid. google.com This process typically involves dissolving the amino acid in deionized water, adjusting the pH, and reacting it with hydrogen gas in the presence of a supported metal catalyst at elevated temperature and pressure. google.com Another approach involves the biocatalytic asymmetric reductive amination of 1-hydroxybutan-2-one (B1215904) using an engineered amine dehydrogenase, which can yield (S)-2-aminobutan-1-ol with high stereoselectivity. nih.gov Resolution of racemic dl-2-amino-1-butanol using L(+)-tartaric acid is another established method to obtain the desired stereoisomer. google.com
2-Amino-3,3-dimethyl-1-butanol: The introduction of a bulky tert-butyl group, as seen in 2-amino-3,3-dimethyl-1-butanol, offers a way to introduce significant steric hindrance near the chiral center. This can influence the molecule's conformation and its interactions with other molecules. The synthesis of this amino alcohol can be achieved through several routes. One common method is the reductive amination of a ketone precursor, such as 3,3-dimethylbutan-2-one. Another pathway involves the conversion of 3,3-dimethylbutan-1-ol to an alkyl halide, followed by nucleophilic substitution with an amine source. Enantioselective synthesis is also possible through the asymmetric reduction of the corresponding amino ketone.
Modifications of the Dimethoxybenzyl Moiety
The 3,4-dimethoxybenzyl group is a key feature of the parent compound, and its modification provides another avenue for creating derivatives. This can involve changing the position or number of methoxy (B1213986) groups on the benzyl (B1604629) ring or introducing other substituents.
The 3,4-dimethoxybenzyl (DMB) group is often employed as a protective group in organic synthesis due to its relative stability and the specific conditions required for its removal. clockss.org For instance, the DMB group can be cleaved under mild, oxidative conditions using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). clockss.org This selective deprotection is valuable when other acid-labile or base-labile groups are present in the molecule.
The electronic properties of the benzyl ring can be tuned by altering the methoxy group substitution pattern. For example, a 2,4-dimethoxybenzyl group can also be used as a protecting group and can be removed under acidic conditions, such as with trifluoroacetic acid. bme.hursc.orgwustl.edu The synthesis of compounds with different benzyl substituents can be achieved by reacting the chosen amino alcohol with the corresponding substituted benzyl halide or aldehyde in a reductive amination reaction. The synthesis of 3,4-dimethoxybenzyl alcohol, a precursor for introducing the 3,4-dimethoxybenzyl group, can be achieved by the reduction of 3,4-dimethoxybenzaldehyde (B141060) with a reducing agent like sodium borohydride (B1222165). ijcea.org
Incorporation into Heterocyclic Ring Systems
One approach involves using the amino and alcohol functionalities of the parent structure to construct a new ring system. For example, the amino group can react with a suitable bifunctional reagent to form a nitrogen-containing heterocycle.
Another strategy involves using derivatives of the parent compound as building blocks for more complex heterocyclic systems. For instance, a derivative containing a 1,2,4-triazole (B32235) moiety can be synthesized and further modified. nih.gov The synthesis of such compounds often involves multiple steps, starting from a suitable precursor which is then cyclized to form the desired heterocyclic ring. nih.gov The resulting heterocyclic compounds can then be further functionalized to create a library of analogues. nih.gov The synthesis of various heterocyclic compounds, such as those based on azole scaffolds, demonstrates the broad scope of this approach. nih.gov
Stereochemical Variations and Their Impact on Molecular Recognition (structural aspects only)
The stereochemistry of the chiral center at the C-2 position of the butanol backbone is a critical determinant of the molecule's three-dimensional structure. The (R) and (S) enantiomers of 2-((3,4-dimethoxybenzyl)amino)butan-1-ol and its analogues will have non-superimposable mirror-image structures. This difference in spatial arrangement directly influences how the molecule can interact with other chiral molecules or environments, a fundamental concept in molecular recognition.
The specific orientation of the amino and hydroxyl groups, as well as the alkyl substituent at the chiral center, creates a unique steric and electronic profile for each enantiomer. For example, in the case of analogues derived from 2-amino-3,3-dimethyl-1-butanol, the bulky tert-butyl group imposes significant steric constraints, which can dictate the preferred conformation of the molecule and how it presents its functional groups for interaction.
The synthesis of stereochemically pure analogues is therefore of great importance. This can be achieved through various methods, including the use of chiral starting materials, such as (S)-2-aminobutanol, nih.gov or through enantioselective synthesis routes that preferentially form one enantiomer over the other. nih.gov Chiral resolution, where a racemic mixture is separated into its constituent enantiomers, is another common technique. google.com
The structural impact of stereochemistry is evident in how these molecules pack in a crystal lattice and their behavior in solution. The defined spatial arrangement of functional groups in a single enantiomer allows for specific, directional interactions (e.g., hydrogen bonding, van der Waals forces) that are not possible with a racemic mixture.
Structure-Reactivity and Structure-Property Relationships (excluding biological activity)
The structural modifications discussed above have a direct impact on the chemical reactivity and physical properties of the resulting derivatives and analogues.
Structure-Reactivity:
Steric Hindrance: The introduction of bulky groups, such as the tert-butyl group in 2-amino-3,3-dimethyl-1-butanol analogues, can sterically hinder the reactivity of the adjacent amino and hydroxyl groups. This can affect the rates of reactions involving these functional groups, such as acylation or alkylation.
Electronic Effects: Modifications to the dimethoxybenzyl moiety can alter the electron density on the aromatic ring and at the benzylic position. This, in turn, influences the reactivity of this part of the molecule. For example, the electron-donating nature of the methoxy groups facilitates electrophilic aromatic substitution and can also impact the ease of cleavage of the benzyl group. The conditions required for the deprotection of a 3,4-dimethoxybenzyl group can differ from those needed for a 2,4-dimethoxybenzyl or an unsubstituted benzyl group. clockss.orgorganic-chemistry.org
Acidity and Basicity: The basicity of the secondary amine can be influenced by the electronic nature of the substituents on both the amino alcohol and the benzyl portions of the molecule. Similarly, the acidity of the hydroxyl group can be affected by intramolecular hydrogen bonding possibilities, which are dependent on the stereochemistry and conformation of the molecule.
Structure-Property:
Solubility: The incorporation of polar functional groups or the formation of heterocyclic rings can significantly alter the polarity of the molecule, thereby affecting its solubility in various solvents. For instance, the unprotected γ-lactam moiety of an isoindolinone ring, which can be considered a cyclic analogue, exhibits high polarity and consequently, poor solubility in many organic solvents. clockss.org
Melting and Boiling Points: Changes in molecular weight, polarity, and the potential for intermolecular interactions (like hydrogen bonding) will directly affect the melting and boiling points of the derivatives. For example, 2-amino-3,3-dimethyl-1-butanol has a reported boiling point of 222°C.
Spectroscopic Properties: Each structural modification will result in a unique spectroscopic fingerprint (e.g., NMR, IR, Mass Spectrometry), which is essential for characterization. For example, the number and position of methoxy groups on the benzyl ring will be clearly distinguishable in the 1H and 13C NMR spectra.
Future Research Directions and Potential Applications in Organic Synthesis
Development of Novel Synthetic Routes and Methodologies
The exploration of new and efficient ways to synthesize 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol and its derivatives is a primary area for future research. While the most straightforward synthesis involves the reductive amination of 2-aminobutan-1-ol (B80463) with 3,4-dimethoxybenzaldehyde (B141060), there is scope for developing more advanced and stereoselective methods. organic-chemistry.org
Key Research Objectives:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 position of the butanol backbone would be highly valuable. This could involve the use of chiral catalysts or auxiliaries to achieve high enantioselectivity.
Greener Synthetic Approaches: Investigating more environmentally friendly synthetic routes that utilize greener solvents, catalysts, and energy sources would align with the principles of sustainable chemistry. This could include biocatalytic methods or flow chemistry processes.
Scaffold for Diversity-Oriented Synthesis: The this compound scaffold can be used as a starting point for the creation of diverse molecular libraries. By modifying the amino, hydroxyl, and aromatic functionalities, a wide range of new compounds with potential biological or material properties can be generated.
Exploration of New Chemical Transformations
The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, makes it a versatile substrate for a wide array of chemical transformations. scbt.com Future research can focus on leveraging these functional groups to construct more complex molecular architectures.
Potential Transformations to be Explored:
Cyclization Reactions: The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form various heterocyclic compounds, such as oxazines and other related structures. These heterocyclic motifs are prevalent in many biologically active molecules.
Derivatization of Functional Groups: The secondary amine can be further alkylated or acylated, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. These transformations would provide access to a host of new derivatives with tailored properties.
Rearrangement Reactions: The study of rearrangements of β-amino alcohols, often proceeding through aziridinium (B1262131) intermediates, could lead to the synthesis of novel and structurally diverse amine-containing compounds. rsc.org
Applications in Supramolecular Chemistry and Materials Science
The presence of hydrogen bond donors (amine and hydroxyl groups) and an aromatic ring system in this compound suggests its potential utility in the fields of supramolecular chemistry and materials science.
Prospective Applications:
Self-Assembling Systems: The molecule's ability to form hydrogen bonds could be exploited to create self-assembling supramolecular structures such as gels, liquid crystals, or nanofibers. nih.gov The dimethoxybenzyl group can also participate in π-π stacking interactions, further directing the self-assembly process. nih.gov
Functional Materials: By incorporating this amino alcohol into polymer backbones or as a surface modifier, new materials with specific properties such as improved adhesion, thermal stability, or biocompatibility could be developed. scbt.commdpi.com Amino alcohols are known to be useful in the synthesis of organic-inorganic hybrid materials. mdpi.com
Chiral Recognition: The inherent chirality of this compound could be utilized for the development of chiral selectors in chromatography or as components of sensors for the enantioselective recognition of other chiral molecules.
Advanced Catalytic Applications and Ligand Design
One of the most promising areas of future research for this compound is in the field of asymmetric catalysis. Chiral amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions. capes.gov.bracs.orgacs.orgnih.gov
Potential Catalytic Roles:
Bidentate Ligand Design: The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, coordinating to a metal center. nih.gov The chiral environment provided by the ligand can then induce stereoselectivity in reactions such as asymmetric additions, hydrogenations, and cross-coupling reactions. acs.orgacs.org
Organocatalysis: The amino and hydroxyl groups can also function as active sites in organocatalysis, for example, in promoting aldol (B89426) or Michael reactions.
Catalyst Immobilization: The molecule could be functionalized for immobilization onto a solid support, leading to the development of heterogeneous catalysts that are easily separable and recyclable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
